4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(oxolane-3-carbonyl)piperidine - 2202509-81-5

4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(oxolane-3-carbonyl)piperidine

Catalog Number: EVT-6563053
CAS Number: 2202509-81-5
Molecular Formula: C19H27N5O2
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

L-838,417

  • Compound Description: L-838,417 (7-tert-butyl-3-(2,5-difluorophenyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-1,2,4-triazolo[4,3-b]pyridazine) is a compound with partial agonist activity at non-α1 GABAA receptors and antagonist activity at GABAA-α1 receptors []. In drug discrimination studies, it generalized to the chlordiazepoxide cue but not to the zolpidem cue, suggesting its interaction with non-α1 GABAA receptors is primarily responsible for its discriminative stimulus effects [].
  • Relevance: L-838,417 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(oxolane-3-carbonyl)piperidine. Additionally, both compounds possess a tert-butyl substituent on this core structure. This structural similarity suggests potential overlap in their binding affinities and pharmacological profiles, particularly with regard to GABAA receptor interactions.

CL218,872

  • Compound Description: CL218,872 (3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine) is a GABAA-α1-selective ligand [, ]. It fully substitutes for the discriminative stimulus effects of zolpidem, another GABAA-α1-selective agonist, but not for the GABAA-α5-selective agonist QH-ii-066 or ethanol, which are thought to act primarily through non-α1 GABAA receptors [, ].
  • Relevance: CL218,872 contains the same [, , ]triazolo[4,3-b]pyridazine core structure found in 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(oxolane-3-carbonyl)piperidine. This structural commonality points towards potential similarities in their binding sites and pharmacological activities, particularly concerning GABAA receptor modulation.

Zolpidem

  • Compound Description: Zolpidem is a non-benzodiazepine hypnotic drug known for its selective agonist activity at the GABAA-α1 receptor subtype [, ]. It fully substitutes for the discriminative stimulus effects of ethanol in squirrel monkeys at high doses, but this effect is not blocked by the α1GABAA antagonist β-carboline-t-butyl ester []. This suggests that while zolpidem primarily acts on α1GABAA receptors, its interaction with other GABAA receptor subtypes, or other mechanisms altogether, may contribute to its ethanol-like effects at higher doses.
  • Relevance: Although Zolpidem lacks the [, , ]triazolo[4,3-b]pyridazine core of 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(oxolane-3-carbonyl)piperidine, it is consistently discussed alongside other compounds that do share this structural motif, specifically in the context of GABAA receptor activity. This suggests that despite the structural differences, zolpidem's pharmacological profile, particularly its interaction with GABAA receptors, may provide valuable insights into the potential activities of 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(oxolane-3-carbonyl)piperidine.

Properties

CAS Number

2202509-81-5

Product Name

4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(oxolane-3-carbonyl)piperidine

IUPAC Name

[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(oxolan-3-yl)methanone

Molecular Formula

C19H27N5O2

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C19H27N5O2/c1-19(2,3)15-4-5-16-20-21-17(24(16)22-15)13-6-9-23(10-7-13)18(25)14-8-11-26-12-14/h4-5,13-14H,6-12H2,1-3H3

InChI Key

YUAQTTKYVHUIQZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4CCOC4)C=C1

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4CCOC4)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.